molecular formula C13H16N2OS B12684053 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one CAS No. 84012-57-7

2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12684053
CAS No.: 84012-57-7
M. Wt: 248.35 g/mol
InChI Key: NCHWTFBQYUSMGV-UHFFFAOYSA-N
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Description

2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound known for its diverse applications in various scientific fields. It is a heterocyclic compound containing a benzisothiazole ring fused with a piperidine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzisothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzisothiazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: Research has shown its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

    2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one derivatives: These compounds have similar structures but with different substituents on the benzisothiazole or piperidine rings.

    Benzisothiazole derivatives: Compounds with variations in the benzisothiazole ring, such as different substituents or additional fused rings.

    Piperidine derivatives: Compounds where the piperidine ring is attached to different heterocyclic systems.

Uniqueness: this compound stands out due to its unique combination of the benzisothiazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

84012-57-7

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H16N2OS/c16-13-11-6-2-3-7-12(11)17-15(13)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2

InChI Key

NCHWTFBQYUSMGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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